2-(4-chlorophenyl)-3-[3-(4-ethylphenoxy)propyl]quinazolin-4(3H)-one
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Overview
Description
2-(4-chlorophenyl)-3-[3-(4-ethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[3-(4-ethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions:
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-[3-(4-ethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated precursors and strong bases or acids are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: The compound could be investigated for its potential therapeutic applications in treating various diseases.
Industry: It may find use in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[3-(4-ethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.
Signal Transduction: The compound could affect signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-3-[3-(4-methylphenoxy)propyl]-3,4-dihydroquinazolin-4-one
- 2-(4-chlorophenyl)-3-[3-(4-phenoxy)propyl]-3,4-dihydroquinazolin-4-one
- 2-(4-chlorophenyl)-3-[3-(4-isopropylphenoxy)propyl]-3,4-dihydroquinazolin-4-one
Uniqueness
2-(4-chlorophenyl)-3-[3-(4-ethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one is unique due to the presence of the 4-ethylphenoxypropyl group, which may impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C25H23ClN2O2 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[3-(4-ethylphenoxy)propyl]quinazolin-4-one |
InChI |
InChI=1S/C25H23ClN2O2/c1-2-18-8-14-21(15-9-18)30-17-5-16-28-24(19-10-12-20(26)13-11-19)27-23-7-4-3-6-22(23)25(28)29/h3-4,6-15H,2,5,16-17H2,1H3 |
InChI Key |
SVOSCRKHJMJQKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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